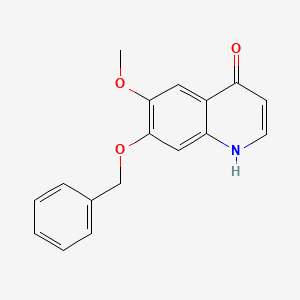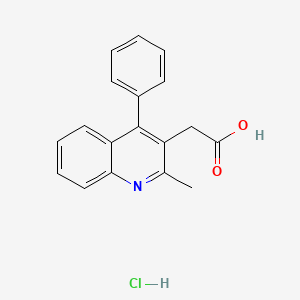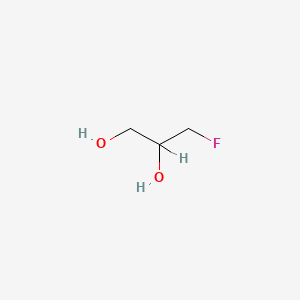
2-(Methoxycarbonyl)cyclobutanecarboxylic acid
Descripción general
Descripción
2-(Methoxycarbonyl)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of β-Dipeptides
2-(Methoxycarbonyl)cyclobutanecarboxylic acid is used in the synthesis of novel β-amino acid derivatives. These derivatives have been used to synthesize enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, which are unique β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).
Diastereoselective Synthesis of δ-Lactones
The compound plays a crucial role in the synthesis of cis-4,5-substituted δ-lactones. These δ-lactones are obtained with high diastereoselectivity through a ring-opening aldol-type reaction involving 2-methoxy-2-(trimethylsiloxy)cyclobutanecarboxylic esters (Shimada et al., 1993).
Structural Analysis
The compound is instrumental in the study of structural and conformational aspects of related molecules. For instance, the structure and conformation of derivatives like cis-2-phenylcyclobutanecarboxylic acid have been determined through X-ray diffraction methods, shedding light on the puckering of the cyclobutane ring and the bonding environment (Reisner et al., 1983).
Synthesis of Novel Compounds
This acid is a precursor in the synthesis of novel compounds. For example, a unique cyclobutane-type norlignan and a novel phenylpropanoid were isolated from the EtOH extract of Peperomia tetraphylla, where the structural determination was facilitated by spectroscopic methods (Li et al., 2007).
Enzymatic Processes
It's also utilized in enzymatic processes, such as the desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid, showcasing its potential in enzyme-catalyzed organic synthesis (Goswami & Kissick, 2009).
Dispersion of Carbon Nanotubes
Moreover, it's used in the creation of enzyme-activated surfactants for the dispersion of carbon nanotubes. This innovative approach allows for homogeneous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxycarbonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSMGFKPSMYVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300100 | |
| Record name | 2-(methoxycarbonyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31420-52-7 | |
| Record name | NSC134896 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(methoxycarbonyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


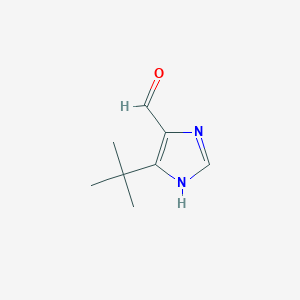
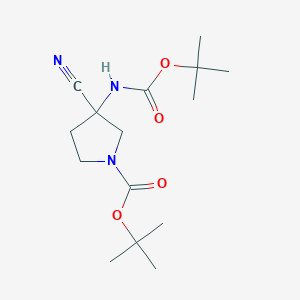
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)

![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B3022043.png)
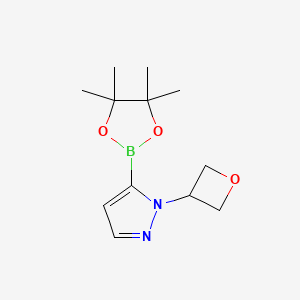

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3022046.png)

